1,3-Dioxolane, 2-(11-chloroundecyl)-
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Overview
Description
1,3-Dioxolane, 2-(11-chloroundecyl)- is an organic compound with the molecular formula C14H27ClO2 . It belongs to the class of dioxolanes, which are heterocyclic acetals. This compound is characterized by the presence of a dioxolane ring substituted with an 11-chloroundecyl group. Dioxolanes are known for their stability and versatility in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Dioxolane, 2-(11-chloroundecyl)- can be synthesized through the acetalization of carbonyl compounds with 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves refluxing the reactants in toluene with p-toluenesulfonic acid as the catalyst, allowing continuous removal of water using a Dean-Stark apparatus .
Industrial Production Methods: Industrial production methods for 1,3-dioxolanes often involve similar acetalization reactions but on a larger scale. The use of efficient catalysts such as zirconium tetrachloride (ZrCl4) or tetrabutylammonium tribromide can enhance the yield and selectivity of the desired product .
Chemical Reactions Analysis
Types of Reactions: 1,3-Dioxolane, 2-(11-chloroundecyl)- undergoes various chemical reactions, including:
Substitution: The chloroundecyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide (NaOCH3) or ammonia (NH3).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: NaOCH3 in methanol or NH3 in ethanol.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Corresponding substituted products depending on the nucleophile used.
Scientific Research Applications
1,3-Dioxolane, 2-(11-chloroundecyl)- has several applications in scientific research:
Chemistry: Used as a protecting group for carbonyl compounds during synthetic transformations.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its role in drug delivery systems due to its stability and reactivity.
Industry: Utilized in the production of polymers and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 1,3-Dioxolane, 2-(11-chloroundecyl)- involves its reactivity as an acetal. The compound can undergo hydrolysis in the presence of acids to yield the corresponding carbonyl compound and 1,2-ethanediol . The chloroundecyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products .
Comparison with Similar Compounds
1,3-Dioxane: Similar to 1,3-dioxolane but with a six-membered ring.
Tetrahydrofuran (THF): A five-membered ring ether with similar solvent properties.
Uniqueness: 1,3-Dioxolane, 2-(11-chloroundecyl)- is unique due to its specific substitution pattern, which imparts distinct reactivity and stability compared to other dioxolanes and related compounds .
Properties
CAS No. |
96025-41-1 |
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Molecular Formula |
C14H27ClO2 |
Molecular Weight |
262.81 g/mol |
IUPAC Name |
2-(11-chloroundecyl)-1,3-dioxolane |
InChI |
InChI=1S/C14H27ClO2/c15-11-9-7-5-3-1-2-4-6-8-10-14-16-12-13-17-14/h14H,1-13H2 |
InChI Key |
KQTQHVRGGXMANA-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)CCCCCCCCCCCCl |
Origin of Product |
United States |
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